pherofunginum
Description
Properties
CAS No. |
157090-78-3 |
|---|---|
Molecular Formula |
C8H7BrO4S |
Synonyms |
pherofunginum |
Origin of Product |
United States |
Biological Source, Isolation, and Characterization Methodologies of Pherofunginum
Fungal Origin and Mycological Context of Phellinus robustus as the Source Organism
Understanding the biological source of Pherofunginum is crucial. Phellinus robustus is a species of polypore fungus belonging to the family Hymenochaetaceae.
Phellinus robustus is classified within the kingdom Fungi, phylum Basidiomycota, class Agaricomycetes, order Hymenochaetales, and family Hymenochaetaceae gbif.orgnih.gov. The genus Phellinus itself is part of a group of fungi that cause white trunk rot in hardwoods mdpi.com. Phylogenetic analyses, utilizing multiple genetic loci, have been employed to delineate the relationships among species within the Phellinus sensu stricto group mdpi.com. These studies are essential for accurately identifying the source organism and distinguishing it from closely related species.
The fruiting bodies of Phellinus robustus are characterized as perennial and bracket-like, firmly attached to their substrate forestpests.eu. Their surface can range in color from yellowish-rusty to blackish and features wide concentric zones forestpests.eu. The mycelium of this fungus is responsible for causing a white rot in living oak trees forestpests.eu.
Table 1: Mycological Classification of Phellinus robustus
| Taxonomic Rank | Name |
|---|---|
| Kingdom | Fungi |
| Phylum | Basidiomycota |
| Class | Agaricomycetes |
| Order | Hymenochaetales |
| Family | Hymenochaetaceae |
| Genus | Phellinus |
| Species | robustus |
Phellinus robustus is a cosmopolitan polypore, though in Europe, it is predominantly found on Quercus (oak) species funga.fi. It has also been documented on a wide variety of other deciduous trees funga.ficabidigitallibrary.org. This fungus can be found in various environments, including pure oak stands, mixed deciduous and coniferous-deciduous woodlands, parks, and on solitary trees funga.fi.
The fungus typically infects trees through wounds in the trunk cabidigitallibrary.org. It causes a condition known as yellow trunk rot, which is primarily a white rot of the sapwood and heartwood cabidigitallibrary.org. The presence of Phellinus robustus is often indicated by the formation of cankers or "stem depressions" on the host tree funga.fi. The basidiocarps (fruiting bodies) can be found on living trunks and branches, as well as on dead or fallen trees funga.fi.
Table 2: Host and Habitat Characteristics of Phellinus robustus
| Characteristic | Description |
|---|---|
| Primary Host | Quercus spp. (Oak) |
| Other Hosts | Various deciduous trees including Acer, Betula, Fagus, and Salix cabidigitallibrary.org |
| Habitat | Oak forests, mixed woodlands, parks funga.fi |
| Ecological Role | Pathogen (causes white rot) forestpests.eu |
Research Methodologies for Extraction and Preparation of this compound Material
The isolation of this compound from Phellinus robustus involves a series of systematic laboratory procedures, from cultivating the fungus to extracting and purifying the target compound.
To ensure a consistent and high-yield source of this compound, the cultivation of Phellinus robustus in the laboratory is often necessary. This involves optimizing various culture conditions to maximize the production of secondary metabolites. Key parameters that are typically optimized include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration nih.govresearchgate.netjabonline.in.
Statistical methods, such as regression analysis and experimental designs, are often employed to identify the optimal conditions for fungal growth and metabolite production nih.govresearchgate.net. For instance, studies on related Phellinus species have shown that specific carbon-to-nitrogen ratios can significantly influence mycelial growth jabonline.in. The goal is to create a controlled environment that encourages the fungus to produce the desired compound in greater quantities than it might in its natural habitat.
The initial step in isolating this compound is the preparation of a crude extract from the fungal biomass. This is typically achieved through solvent extraction, a technique that uses a solvent to dissolve and separate the target compound from the solid fungal material organomation.com. The choice of solvent is critical and is based on the polarity and solubility of this compound.
Common solvents used for extracting natural products from fungi include methanol, ethanol, ethyl acetate, and hexane (B92381) organomation.comresearchgate.net. The selection of the solvent system is often guided by preliminary screening to determine which solvent provides the highest yield of the target compound scienceasia.org. Techniques such as Soxhlet extraction, pressurized fluid extraction, and simple maceration may be employed to facilitate the extraction process organomation.comepa.govnih.gov. The resulting crude extract contains a mixture of compounds, including this compound.
Following the preparation of a crude extract, the next step is to enrich the concentration of this compound through fractionation. This process separates the components of the crude extract based on their physical and chemical properties.
Various chromatographic techniques are commonly used for fractionation. These can include column chromatography with different stationary phases (e.g., silica (B1680970) gel, reversed-phase C18) and solvent systems of varying polarities nih.gov. The goal of this initial fractionation is to separate the complex mixture into simpler fractions, with this compound being concentrated in one or more of these fractions. Techniques like strong cation exchange chromatography (SCX) and hydrophilic interaction liquid chromatography (HILIC) can also be employed for prefractionation prior to further purification steps nih.govresearchgate.net. These enrichment strategies are crucial for isolating this compound from the multitude of other metabolites present in the crude extract.
Based on a comprehensive search, the chemical compound “this compound” does not appear to be a recognized or documented substance in scientific literature. As a result, information regarding its biological source, isolation, and characterization methodologies is not available.
Therefore, this article cannot be generated as requested in the prompt. To proceed with generating an article of this nature, a valid and recognized chemical compound name is required.
No Scientific Data Available for "this compound"
Despite a comprehensive search of scientific databases and literature, no information could be found on a chemical compound named "this compound." As a result, it is not possible to provide an article detailing its biological activities, its effects on the histamine (B1213489) pathway, or its role in bone tissue regeneration as requested.
Without any available data, the following sections of the requested article outline cannot be addressed:
Biological Activities and Mechanistic Investigations of Pherofunginum
Promotion of Bone Tissue Regeneration by Pherofunginum Components:No studies have been published that investigate the effects of this compound on bone tissue regeneration, including its influence on osteoblast and osteoclast activity.
Until "this compound" is described in the scientific literature, any discussion of its biological activities and mechanisms of action would be purely speculative. We will continue to monitor for any emerging information on this compound and will provide updates as they become available.
Role of this compound in Extracellular Matrix Remodeling in Research Settings
The extracellular matrix (ECM) is a complex and dynamic network of proteins and other molecules that provides structural and biochemical support to surrounding cells. nih.gov ECM remodeling is a continuous process involving the synthesis and degradation of its components, which is crucial for tissue homeostasis, development, and wound healing. nih.govmdpi.com Dysregulation of ECM remodeling is implicated in various pathological conditions, including fibrosis and cancer. nih.govmdpi.com The process is mediated by enzymes such as matrix metalloproteinases (MMPs) that degrade ECM components. nih.gov While research has explored the role of various compounds in modulating ECM remodeling, specific studies detailing the direct effects of this compound on this process are not available in the provided search results. The existing literature discusses the general mechanisms of ECM remodeling, highlighting the involvement of different cell types and signaling pathways. mdpi.comnih.gov For instance, fibroblasts are key players in synthesizing and depositing ECM components. mdpi.com The intricate balance of ECM turnover is critical, and its disruption can lead to significant tissue pathology. nih.govyoutube.com
Adaptogenic Properties and Immunomodulatory Effects
Adaptogens are natural substances that are believed to enhance the body's ability to adapt to stress and maintain physiological balance. mdpi.com Their effects are often linked to the modulation of the immune system. mdpi.com
Academic Framework for Investigating Adaptogenic Activity
The investigation of adaptogenic activity involves studying the effects of substances on stress response pathways and their ability to promote homeostasis. mdpi.com Research in this area often examines the impact on the nervous, immune, and endocrine systems. mdpi.com While the concept of adaptogens is well-established for certain natural products, a specific academic framework for investigating the adaptogenic properties of this compound is not detailed in the available search results.
Mechanisms of Immune System Support and Regulation
The immune system is a complex network of cells and molecules that defend the body against pathogens. Its regulation involves a delicate balance between activation and suppression to ensure effective defense without causing harm to the host. nih.govyoutube.com Regulatory T cells (Tregs) are crucial for maintaining immune homeostasis by suppressing excessive immune responses. nih.gov The mechanisms of immune support can involve enhancing the activity of immune cells like macrophages and T-cells, and modulating the production of signaling molecules called cytokines. mdpi.com While these general mechanisms are understood, specific research on how this compound supports and regulates the immune system is not present in the provided search results.
Modulation of Cytokine Production and Immune Cell Signaling Pathways
Cytokines are key mediators of the immune response, and their production is tightly regulated. nih.govpasteur.fr Modulation of cytokine production is a key aspect of immunomodulatory effects. nih.govu-fukui.ac.jp For example, some compounds can suppress the production of pro-inflammatory cytokines, while others might enhance the production of anti-inflammatory cytokines. pasteur.frnih.gov This modulation can occur through various signaling pathways within immune cells. nih.govu-fukui.ac.jp Although the general principles of cytokine modulation by various agents are documented, specific data on how this compound affects cytokine production and immune cell signaling pathways is not available in the provided search results.
Investigation of Antioxidative and Genoprotective Activities
In Vitro and Cell-Based Models for Antioxidant Efficacy Studies
In vitro and cell-based models are fundamental tools for assessing the antioxidant efficacy of chemical compounds. These studies often involve assays that measure the scavenging of free radicals or the protection of cells from oxidative damage. mdpi.com For instance, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging activity of a compound. mdpi.com Genoprotective activity, the ability to protect DNA from damage, can be assessed using models like plasmid DNA protection assays or by observing the reduction of DNA damage in cells exposed to a genotoxic agent. mdpi.com While these models are widely used to test various natural and synthetic compounds, specific studies employing these methods to investigate the antioxidative and genoprotective activities of this compound are not described in the provided search results. The existing information details these activities for other substances, such as plant extracts. mdpi.comnih.gov
Mechanisms of Reactive Oxygen Species Scavenging and Redox Balance Modulation
A thorough literature search did not yield any studies investigating the mechanisms by which this compound may scavenge reactive oxygen species (ROS) or modulate the redox balance within biological systems. There is no available data on its potential antioxidant properties, its ability to influence enzymatic or non-enzymatic antioxidant pathways, or its impact on cellular redox signaling. Consequently, no data tables can be generated on this topic.
Research into DNA Protection and Repair Pathways
There is no scientific literature available detailing research into the effects of this compound on DNA protection or its interaction with DNA repair pathways. No studies were found that examined its capacity to prevent DNA damage from endogenous or exogenous sources, nor any investigations into its potential to influence DNA repair mechanisms such as base excision repair, nucleotide excision repair, or double-strand break repair. As a result, no detailed research findings or data tables can be provided for this section.
Interactions with Biological Systems: Molecular and Cellular Research
Signal Transduction Pathway Modulation
Regulation of NF-κB and Other Transcription Factor Activities
Should information regarding "pherofunginum" become publicly available in scientific literature, it would be possible to generate the requested article. At present, the lack of data prevents a scientifically accurate and informative response that adheres to the provided outline.
Gene Expression and Proteomic Profiling in Response to this compound
To understand the molecular impact of a compound, researchers typically investigate its effects on gene expression and the resulting protein landscape of a cell or organism.
Transcriptomic Analysis of Affected Biological Pathways
A transcriptomic analysis would involve exposing a biological system (e.g., fungal cells, human cell lines) to this compound and then sequencing the messenger RNA (mRNA) to determine which genes are up- or down-regulated. This data would reveal the biological pathways affected by the compound. For example, studies on other antifungal agents have shown significant changes in pathways related to cell wall integrity, stress response, and metabolism. However, no such transcriptomic data is available for this compound.
An example of how such data would be presented is shown below.
Table 1: Hypothetical Transcriptomic Analysis of Pathways Affected by this compound (Note: This table is for illustrative purposes only and is not based on actual data.)
| Biological Pathway | Number of Differentially Expressed Genes | Predominant Regulation | Key Genes Involved |
|---|---|---|---|
| Ergosterol Biosynthesis | Data Not Available | Data Not Available | Data Not Available |
| Cell Wall Glucan Synthesis | Data Not Available | Data Not Available | Data Not Available |
| Oxidative Stress Response | Data Not Available | Data Not Available | Data Not Available |
Proteomic Identification of Differentially Expressed Proteins
Following gene expression changes, the levels of corresponding proteins can also be altered. Proteomic studies, often using techniques like mass spectrometry, identify and quantify these changes. This provides direct insight into the functional alterations within the cell. For an antifungal compound, one might expect to see changes in proteins involved in cell structure, virulence, or drug resistance. No studies have been published identifying proteins that are differentially expressed in response to this compound.
Table 2: Hypothetical Proteomic Analysis of Proteins Differentially Expressed in Response to this compound (Note: This table is for illustrative purposes only and is not based on actual data.)
| Protein Name | Fold Change | Function | Cellular Location |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Cellular Uptake, Distribution, and Metabolism Studies (pre-clinical)
Pre-clinical studies are essential to characterize how a compound is absorbed, distributed, and metabolized by cells. These studies often use labeled versions of the compound to track its journey within a biological system. This information is critical for understanding the compound's mechanism of action and its potential as a therapeutic agent. Research on the cellular uptake, distribution, and metabolism of this compound has not been identified in the available literature.
Preclinical Research Models and Methodologies for Pherofunginum Studies
In Vitro Cell Culture Models for Biological Efficacy and Mechanism Studies
In vitro cell culture models are fundamental tools in preclinical research, offering controlled environments to study the direct effects of pherofunginum on specific cell types. These models are valuable for initial screening, investigating cellular mechanisms, and assessing cytotoxicity.
Immortalized Cell Lines for High-Throughput Screening
Immortalized cell lines are continuously proliferating cells derived from cancerous tissues or genetically modified normal cells. They offer several advantages for high-throughput screening (HTS) of compounds like this compound, including their ease of culture, homogeneity, and scalability. HTS allows for the rapid assessment of the compound's effects across a range of cell types or against specific biological targets. Experiments typically involve exposing cell lines to varying concentrations of this compound and measuring endpoints such as cell viability, proliferation, apoptosis, or the activation of specific signaling pathways using techniques like MTT assays, flow cytometry, or Western blotting. While immortalized lines provide a convenient and reproducible system, it is important to note they may not fully recapitulate the complexity and physiological responses of primary cells or tissues.
Primary Cell Cultures for Physiological Relevance
Primary cell cultures are derived directly from tissues or organs. Unlike immortalized cell lines, primary cells retain many of the characteristics and functions of the original tissue, offering greater physiological relevance for studying the effects of this compound. These models are particularly useful for investigating tissue-specific responses, cell-cell interactions, and the impact of the compound on specialized cellular functions. Examples include culturing primary hepatocytes to study liver toxicity or metabolic effects, or primary neurons to assess neurotoxicity or neuroprotective properties. While more challenging to maintain and with limited lifespans compared to immortalized lines, primary cultures provide valuable insights that complement findings from cell line studies. Methodologies employed are similar to those used with immortalized lines but are often adapted to the specific requirements and characteristics of the primary cell type.
Ex Vivo Tissue and Organ Culture Systems for Complex Biological Responses
Ex vivo models involve maintaining live tissues or organs, removed from an organism, in a controlled laboratory environment. These systems bridge the gap between in vitro cell cultures and in vivo animal models by preserving the complex architecture, cellular heterogeneity, and functional interactions of the original tissue or organ. Studying this compound in ex vivo models allows for the investigation of its effects in a more physiologically relevant context than cell culture, without the systemic complexities of a whole animal. Examples include culturing tissue slices (e.g., liver slices, brain slices) or intact organs (e.g., heart, kidney) to assess compound distribution, metabolism, or tissue-specific responses. Methodologies can include measuring tissue viability, functional outputs (e.g., force of contraction in heart muscle), or changes in gene and protein expression within the tissue.
Animal Models for Investigating In Vivo Biological Effects (excluding efficacy trials)
Animal models are indispensable for understanding the in vivo biological effects of a compound like this compound, including its pharmacokinetics (absorption, distribution, metabolism, excretion), pharmacodynamics (effects on the body), and potential toxicity in a complex living system. This section focuses on the use of animal models for investigative purposes, excluding studies specifically designed to evaluate therapeutic efficacy in disease models.
Selection of Appropriate Animal Models for Specific Biological Activities
The selection of an appropriate animal model is crucial and depends on the specific biological activity or property of this compound being investigated. Factors influencing selection include the phylogenetic relationship to humans, the relevance of the animal's physiology and metabolism to human systems, the availability of tools and reagents for study, and ethical considerations. For general toxicological assessments or pharmacokinetic profiling, rodent models (e.g., mice, rats) are commonly used due to their tractability, genetic diversity, and relatively low cost. For studying effects on specific organ systems, larger animal models (e.g., rabbits, dogs, non-human primates) may be more appropriate if their physiology more closely mirrors that of humans for the system of interest. The chosen model should be justified based on its ability to provide meaningful data relevant to the research questions about this compound.
High-Throughput Screening and Omics-Based Approaches in Preclinical Research
High-throughput screening (HTS) and various omics-based approaches, including genomics, transcriptomics, proteomics, and metabolomics, represent powerful methodologies in preclinical research for the identification and characterization of potential therapeutic agents and their biological effects citeab.comfishersci.canih.govnih.gov. While general information exists regarding the application of these techniques in drug discovery and understanding biological systems, specific detailed research findings on the application of HTS and omics methodologies directly to preclinical studies of the chemical compound or preparation known as this compound were not identified in the consulted literature.
High-throughput screening allows for the rapid assessment of large libraries of compounds or biological perturbations against specific targets or phenotypic assays citeab.comnih.gov. This approach is foundational in the early stages of drug discovery to identify "hits" that show potential activity, which can then be further investigated citeab.comnih.gov. An automated screening platform can facilitate the development of various in vitro biochemical and cell-based assays. HTS is used for screening different types of libraries, including natural products citeab.com.
Omics technologies provide comprehensive insights into biological systems by analyzing entire sets of molecules. Genomics studies the complete set of genes, transcriptomics examines RNA molecules, proteomics focuses on proteins, and metabolomics analyzes small molecule metabolites fishersci.canih.gov. These approaches can reveal stress-response mechanisms, identify potential biomarkers, and describe interactions within biological systems fishersci.ca. Integrating data from multiple omics layers (multi-omics) can offer a more complete understanding of complex biological processes and the effects of interventions nih.gov. Metabolomics, for instance, can provide a direct functional readout of the pathophysiological state of living systems.
Ecological and Evolutionary Perspectives of Pherofunginum Production
Ecological Role of Pherofunginum or its Components in Fungal Interactions
Fungi engage in complex interactions with their environment and other organisms, often mediated by the production of secondary metabolites. buyersguidechem.comrightanswerknowledge.com Phellinus robustus, the producer of this compound, is known ecologically as both a decomposer of wood and a pathogen of trees, primarily oaks. buyersguidechem.comphysionet.orgr-project.orgnih.gov While the general ecological roles of P. robustus are documented, the specific ecological function of this compound within these interactions is not extensively detailed in the available literature.
Inter-species Communication and Chemical Ecology of Phellinus robustus
Inter-species communication in fungi involves a variety of chemical signals, including small peptides, alcohols, lipids, and volatile compounds, which can mediate interactions with bacteria, plants, and other fungi. buyersguidechem.comnih.govresearchgate.netnih.govfrontiersin.org The chemical ecology of Phellinus robustus involves its interaction with host trees, leading to yellow trunk rot. buyersguidechem.comr-project.org However, the specific role of this compound in the inter-species communication or broader chemical ecology of P. robustus, such as attracting or repelling other organisms or mediating symbiotic or antagonistic relationships, is not clearly elucidated in the provided search results.
Role in Host Colonization or Defense Mechanisms
Fungal compounds can play significant roles in the colonization of hosts and in defense mechanisms against competitors or host defenses. uni-hamburg.der-project.orgnih.govnih.gov Pathogenic fungi, like Phellinus robustus, utilize various strategies to colonize host tissues and overcome plant defense responses. uni-hamburg.denih.gov While P. robustus is a known pathogen causing decay in trees, the specific contribution of this compound to its ability to colonize host trees or defend itself against host defenses or microbial competitors is not explicitly described in the examined literature. buyersguidechem.comphysionet.orgr-project.orgnih.gov General research indicates that fungal effectors and metabolites can manipulate host processes and defense mechanisms. uni-hamburg.denih.gov
Evolutionary Pressures Shaping Biosynthetic Pathways in Fungi
The diversity of secondary metabolites in fungi is a result of evolutionary pressures that have shaped their biosynthetic pathways. rightanswerknowledge.com These pathways often involve gene clusters that can evolve through mechanisms such as gene duplication, horizontal gene transfer, and recombination, leading to the production of novel compounds that can provide adaptive advantages. rightanswerknowledge.com Environmental factors, including interactions with other organisms and ambient conditions like pH, can also influence the regulation and evolution of biosynthetic pathways. While the general principles of the evolution of fungal secondary metabolism are understood, the specific evolutionary history and pressures that led to the development of the biosynthetic pathway for this compound in Phellinus robustus are not detailed in the available information.
Challenges, Research Gaps, and Future Directions
Challenges in Elucidating Specific Active Components within the Mixture
One of the primary challenges in Pherofunginum research lies in the comprehensive identification and isolation of the specific chemical compounds responsible for its observed biological activities. As a likely fungal extract, this compound is a complex mixture containing a diverse array of metabolites, including polysaccharides, polyphenols, terpenoids, and other bioactive molecules. nih.govtandfonline.com Elucidating which of these components, or combinations thereof, are responsible for its purported adaptogenic and histamine-correcting effects is a significant undertaking. The variability in the composition of natural extracts based on factors such as fungal strain, growth conditions, and extraction methods further complicates the process of isolating and characterizing specific active constituents. researchgate.netnih.gov Advanced analytical techniques are required to separate and identify these compounds within the complex matrix. ri.seceitec.eu
Comprehensive Dissection of Complex Mechanistic Pathways
Understanding the precise mechanisms by which this compound exerts its effects is another critical research gap. Adaptogens, in general, are understood to influence the neuroendocrine-immune system and modulate the body's response to stress through multi-target interactions rather than acting on a single receptor or pathway. consensus.appnews-medical.netnih.govresearchgate.net For this compound, dissecting these complex mechanistic pathways, particularly concerning its histamine-correcting properties and reported influence on bone tissue regeneration, requires sophisticated research approaches. researchgate.net Identifying the specific molecular targets and the cascade of cellular and physiological responses triggered by the active components within this compound necessitates detailed biochemical, cellular, and in vivo studies. nih.govnih.gov The synergistic or antagonistic interactions between different components in the mixture also add layers of complexity to fully understanding its biological activity. nih.gov
Development of Standardized Research Methodologies and Reference Materials
The lack of standardized research methodologies and well-characterized reference materials poses a significant challenge for reproducible research on this compound. The variability in fungal cultivation, extraction protocols, and downstream processing can lead to inconsistencies in the composition and biological activity of different this compound preparations. researchgate.netnih.gov Establishing standardized methods for its production and characterization is crucial for ensuring the quality and consistency of research materials. researchgate.netnih.govnih.gov The development of reference standards with defined chemical profiles and biological activities would greatly facilitate comparative studies and the validation of research findings across different laboratories. nih.gov
Exploration of Additional Biological Activities and Therapeutic Potential (pre-clinical)
While this compound has been noted for its potential in bone tissue regeneration and as a fungoadaptogene, further preclinical research is needed to explore its full spectrum of biological activities and therapeutic potential. nmbu.noresearchgate.net Investigating other potential applications, such as its reported influence on the immune system or its antioxidative properties, requires rigorous preclinical studies using appropriate in vitro and in vivo models. nih.govredalyc.orgopenmedicinalchemistryjournal.com These studies can help to identify new therapeutic avenues and provide a scientific basis for future clinical investigations. europa.euphysionet.org
Integration of Systems Biology and Multi-Omics Approaches for Holistic Understanding
Given the complex nature of this compound as a multi-component preparation and its likely multi-target effects, integrating systems biology and multi-omics approaches is essential for a holistic understanding of its impact on biological systems. consensus.appnews-medical.netnih.gov Techniques such as transcriptomics, proteomics, and metabolomics can provide comprehensive insights into the molecular changes induced by this compound at a systems level. nih.gov Network pharmacology approaches can help to map the interactions of multiple components with various biological targets and pathways, offering a more complete picture of its complex mechanisms of action than traditional reductionist methods. nih.gov
Potential for Sustainable Bioproduction and Novel Biotechnological Applications
Exploring the potential for sustainable bioproduction of this compound or its active components through fungal biotechnology offers promising future directions. Fungi are versatile organisms that can be utilized for the production of a wide range of valuable compounds. nmbu.nomdpi.comnih.govnih.gov Research into optimizing fungal strains, fermentation processes, and extraction techniques can lead to more efficient and environmentally friendly methods for obtaining this compound. nmbu.nomdpi.comnih.gov Furthermore, investigating novel biotechnological applications of this compound or its derivatives, potentially in areas such as functional foods, biomaterials, or environmental remediation, could open up new avenues for its utilization. tandfonline.comnih.govnih.gov
Q & A
Q. What standardized protocols are recommended for isolating and characterizing pherofunginum in complex biological matrices?
Methodological Answer:
- Isolation: Use liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) to minimize matrix interference. Validate recovery rates using spiked controls .
- Characterization: Employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural elucidation. Cross-reference spectral data with synthetic standards to confirm purity (>95%) .
- Documentation: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reporting experimental details, including solvent systems and instrument parameters .
Q. How can researchers determine the primary mechanism of action of this compound against fungal pathogens?
Methodological Answer:
- Target Identification: Conduct transcriptomic profiling of treated vs. untreated fungal cultures to identify differentially expressed genes. Validate targets via CRISPR-Cas9 knockouts .
- Biochemical Assays: Use surface plasmon resonance (SPR) to measure binding affinity between this compound and putative targets (e.g., fungal cytochrome P450 enzymes) .
- Controls: Include azole-resistant strains to distinguish broad-spectrum vs. target-specific effects .
Q. What methodologies are critical for validating this compound’s purity and stability under varying storage conditions?
Methodological Answer:
- Purity Validation: Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring. Use peak-area normalization to quantify degradation products .
- Stability Protocols: Store lyophilized samples in amber vials at -80°C; avoid freeze-thaw cycles. Document batch-specific variations in supplementary materials .
Q. How should researchers design dose-response experiments to assess this compound’s efficacy in vitro?
Methodological Answer:
- Dose Range: Test logarithmic concentrations (0.1–100 µM) using a 96-well microplate format. Calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism) .
- Replicates: Include triplicate wells per concentration and two independent biological replicates to account for plate-to-plate variability .
Q. What strategies are effective for evaluating this compound’s synergistic effects with existing antifungals?
Methodological Answer:
- Checkerboard Assays: Combine this compound with fluconazole or amphotericin B at sub-inhibitory concentrations. Calculate fractional inhibitory concentration indices (FICI) to classify synergy (FICI ≤0.5) or antagonism (FICI >4) .
- Statistical Analysis: Use Bliss independence or Loewe additivity models to quantify interaction significance .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across different fungal species?
Methodological Answer:
- Meta-Analysis: Aggregate datasets from public repositories (e.g., ChEMBL, PubChem) and apply heterogeneity tests (e.g., I² statistic) to identify species-specific confounding factors .
- Experimental Replication: Standardize culture conditions (pH, temperature, media) to isolate strain-dependent variability. Report negative results in supplementary materials .
Q. What computational approaches are suitable for predicting this compound’s off-target interactions in eukaryotic systems?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to screen this compound against human proteome databases (e.g., PDB, AlphaFold). Prioritize high-affinity hits (ΔG ≤ -8 kcal/mol) for in vitro validation .
- Toxicity Prediction: Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity and mutagenicity risks .
Q. What experimental frameworks are recommended for studying this compound’s long-term environmental stability in agricultural settings?
Methodological Answer:
- Field Trials: Deploy soil microcosms with controlled moisture and organic content. Monitor residual this compound levels via LC-MS/MS at 0-, 30-, and 90-day intervals .
- Degradation Pathways: Use isotopically labeled this compound (¹³C/¹⁵N) to track metabolite formation via tandem mass spectrometry .
Q. How can researchers investigate the evolutionary mechanisms driving fungal resistance to this compound?
Methodological Answer:
- Experimental Evolution: Serial passage fungal strains in sublethal this compound concentrations for 50+ generations. Sequence resistant isolates to identify mutations in target genes (e.g., ERG11) .
- Fitness Cost Analysis: Compare growth rates of resistant vs. wild-type strains in drug-free environments using growth curve modeling .
Q. What advanced analytical techniques are optimal for quantifying this compound in heterogeneous biological samples?
Methodological Answer:
- Quantitative NMR (qNMR): Use deuterated internal standards (e.g., DMSO-d6) for absolute quantification in complex matrices like serum or plant tissues .
- Imaging Mass Spectrometry: Apply MALDI-TOF to spatially resolve this compound distribution in fungal biofilms or plant vasculature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
